6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione
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Overview
Description
6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione is a synthetic organic compound with a pyrimidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with benzylmethylamine. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of benzylmethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted pyrimidine derivatives with various alkyl or acyl groups.
Scientific Research Applications
6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Phenylacetone: An organic compound used in the synthesis of amphetamines.
Uniqueness
6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
823221-50-7 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-[benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-10-6-4-3-5-7-10)12-8-11(17)14-13(18)16(12)2/h3-8H,9H2,1-2H3,(H,14,17,18) |
InChI Key |
XMWVJSVTHBQGGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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